molecular formula C18H24N4O B1683193 TLR7 agonist 3

TLR7 agonist 3

Cat. No.: B1683193
M. Wt: 312.4 g/mol
InChI Key: GITVQUOQRHRGQQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TLR7 agonist 3 is a synthetic small molecule that activates Toll-like receptor 7 (TLR7), a protein involved in the innate immune response. TLR7 is primarily expressed in immune cells such as dendritic cells and macrophages. Activation of TLR7 by agonists like this compound leads to the production of cytokines and chemokines, which play a crucial role in antiviral and antitumor immunity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of TLR7 agonist 3 involves multiple steps, including the introduction of a triazolyl moiety upon alkyl substitution at the imidazolemethyne carbon. This is achieved using triazolyl click chemistry. The reaction conditions typically involve the use of chloroform, dichloromethane, and tetrahydrofuran, which are dried and freshly distilled before use .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and stringent quality control measures to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions: TLR7 agonist 3 undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one functional group with another.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols .

Scientific Research Applications

TLR7 agonist 3 has a wide range of scientific research applications, including:

Mechanism of Action

TLR7 agonist 3 exerts its effects by binding to TLR7, which is located in the intracellular endosomes of immune cells. This binding triggers a signaling cascade that leads to the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) and the production of type I interferons and pro-inflammatory cytokines. These molecules play a crucial role in antiviral and antitumor immunity .

Comparison with Similar Compounds

Uniqueness of TLR7 Agonist 3: this compound is unique in its specific structural modifications, which enhance its binding affinity and selectivity for TLR7. These modifications result in a more potent activation of the immune response compared to other similar compounds .

Properties

IUPAC Name

1-(4-amino-2-butylimidazo[4,5-c]quinolin-1-yl)-2-methylpropan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N4O/c1-4-5-10-14-21-15-16(22(14)11-18(2,3)23)12-8-6-7-9-13(12)20-17(15)19/h6-9,23H,4-5,10-11H2,1-3H3,(H2,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GITVQUOQRHRGQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(N1CC(C)(C)O)C3=CC=CC=C3N=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
TLR7 agonist 3
Reactant of Route 2
TLR7 agonist 3
Reactant of Route 3
TLR7 agonist 3
Reactant of Route 4
TLR7 agonist 3
Reactant of Route 5
Reactant of Route 5
TLR7 agonist 3
Reactant of Route 6
Reactant of Route 6
TLR7 agonist 3

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.